molecular formula C19H13BrN2O5 B2784390 6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892757-85-6

6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Número de catálogo B2784390
Número CAS: 892757-85-6
Peso molecular: 429.226
Clave InChI: HBOUBWOQYGIUHM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, also known as BDOC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for various diseases due to its unique chemical structure and pharmacological properties.

Mecanismo De Acción

The mechanism of action of 6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of various cellular processes such as cell proliferation and apoptosis. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to inhibit the activity of protein kinase CK2, which is overexpressed in many types of cancer cells.
In Alzheimer's disease research, this compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one in lab experiments is its unique chemical structure, which allows for the study of its potential as a therapeutic agent for various diseases. This compound has also been shown to have low toxicity in vitro, which makes it a promising candidate for further research.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its effectiveness as a therapeutic agent.

Direcciones Futuras

There are several future directions for the research of 6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one. One direction is the study of its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and inflammation. Another direction is the development of more efficient synthesis methods for this compound, which could improve its availability for research.
Conclusion
In conclusion, this compound is a synthetic compound that has shown potential as a therapeutic agent for various diseases due to its unique chemical structure and pharmacological properties. The synthesis of this compound involves the reaction of 6-bromo-2H-chromen-2-one with 2,3-dimethoxybenzohydrazide in the presence of a coupling agent and a catalyst. This compound has been extensively studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and inflammation. This compound has been shown to have various biochemical and physiological effects, and its future directions include the study of its potential as a therapeutic agent and the development of more efficient synthesis methods.

Métodos De Síntesis

The synthesis of 6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves the reaction of 6-bromo-2H-chromen-2-one with 2,3-dimethoxybenzohydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.

Aplicaciones Científicas De Investigación

6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has been extensively studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has shown promising results as an inhibitor of the protein kinase CK2, which is overexpressed in many types of cancer cells. This compound has also been shown to inhibit the growth of human breast cancer cells and induce apoptosis in human leukemia cells.
In Alzheimer's disease research, this compound has shown potential as an acetylcholinesterase inhibitor, which is a target for the treatment of Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory diseases.

Propiedades

IUPAC Name

6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O5/c1-24-15-5-3-4-12(16(15)25-2)17-21-18(27-22-17)13-9-10-8-11(20)6-7-14(10)26-19(13)23/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOUBWOQYGIUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.